molecular formula C9H9N3O2 B071904 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 190381-50-1

2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B071904
CAS No.: 190381-50-1
M. Wt: 191.19 g/mol
InChI Key: DKTXOPQYFSOHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid (CAS 190381-50-1) is a high-value, 5,6-fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and antimicrobial research. This compound serves as a crucial synthetic building block for the development of novel chemotherapeutic agents. Research Applications and Value: A primary application of this imidazopyrazine core is in the exploration of new antitubercular agents. It functions as a key precursor in the synthesis of carboxamide derivatives that are screened for activity against Mycobacterium tuberculosis (Mtb), including replicating and non-replicating strains . Researchers utilize this scaffold in "scaffold-hopping" strategies to develop compounds that potentially retain potency against Mtb while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties and exploring new chemical space . The compound's structure, featuring a carboxylic acid functional group, allows for straightforward derivatization, typically through EDC-mediated coupling with various amines to generate diverse libraries of carboxamide analogs for structure-activity relationship (SAR) studies . Product Specifications: CAS Number: 190381-50-1 Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol Purity: ≥97% (by HPLC) Appearance: Light yellow to light brown solid Storage: Store sealed in a dry environment at 2-8°C Safety Information: This compound is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic human use. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-4-12-7(3-10-5)11-6(2)8(12)9(13)14/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTXOPQYFSOHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)O)C)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443980
Record name 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190381-50-1
Record name 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Acrylic Acid (Step S1)

Acrylic acid undergoes electrophilic addition with bromine in dichloromethane at 20–50°C:
CH2=CHCOOH+Br2BrCH2CHBrCOOH\text{CH}_2=\text{CHCOOH} + \text{Br}_2 \rightarrow \text{BrCH}_2\text{CHBrCOOH}
Key parameters:

  • Molar ratio : 1:1.15 (acrylic acid:bromine) for minimal side products.

  • Temperature : 30–50°C maximizes conversion while avoiding polymerization.

  • Workup : Sodium chloride saturation precipitates Intermediate II, isolated via crystallization (0°C, 3–5h).

Amination (Step S2)

Intermediate II reacts with aqueous ammonia in ethanol, replacing bromide with an amine group:
BrCH2CHBrCOOH+NH3H2NCH2CH(NH2)COOH\text{BrCH}_2\text{CHBrCOOH} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CH(NH}_2\text{)COOH}

  • Solvent : Anhydrous ethanol prevents hydrolysis.

  • Reaction time : 5–7h at room temperature ensures complete amination.

Cyclization with Methylglyoxal (Step S3)

Intermediate III condenses with methylglyoxal under reflux to form the imidazo[1,2-a]pyrazine core:
C3H7N2O2+C3H4O2C9H11N3O2\text{C}_3\text{H}_7\text{N}_2\text{O}_2 + \text{C}_3\text{H}_4\text{O}_2 \rightarrow \text{C}_9\text{H}_{11}\text{N}_3\text{O}_2

  • Conditions : Ethanol reflux (78°C) for 3–5h.

  • Stoichiometry : 1:1 molar ratio minimizes diketone byproducts.

Oxidative Aromatization (Step S4)

DDQ dehydrogenates Intermediate IV to achieve full conjugation:
C9H11N3O2+DDQC9H9N3O2+DDQH2\text{C}_9\text{H}_{11}\text{N}_3\text{O}_2 + \text{DDQ} \rightarrow \text{C}_9\text{H}_9\text{N}_3\text{O}_2 + \text{DDQH}_2

  • Solvent : Dichloromethane facilitates electron transfer.

  • Reflux duration : 8–15h ensures complete aromatization.

  • Purification : Sodium carbonate washes remove DDQH₂, followed by acid precipitation (pH=2).

Optimization of Reaction Parameters

Temperature and Time Dependence

StepOptimal Temperature (°C)Time (h)Yield (%)
S130–501.5–2.585–90
S2255–778–82
S378 (reflux)3–570–75
S440 (reflux)8–1565–68

Higher temperatures in S1 accelerate bromination but risk acrylic acid polymerization. Prolonged reflux in S4 improves DDQ efficiency but may degrade the product.

Solvent and Stoichiometry Effects

  • S1 : Dichloromethane’s low polarity suppresses bromine side reactions.

  • S3 : Ethanol’s protic nature stabilizes charged intermediates during cyclization.

  • Molar ratios :

    • Acrylic acid:bromine = 1:1.15 (prevents di-brominated byproducts).

    • Intermediate III:methylglyoxal = 1:1 (avoids diketone formation).

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

The patent suggests scalability via:

  • S1–S3 : Tubular reactors with in-line crystallization for Intermediate II.

  • S4 : Fixed-bed columns packed with DDQ for controlled oxidation.

Cost-Benefit Analysis of Reagents

ReagentCost (USD/kg)Recovery Potential
Bromine4.20Low (toxic waste)
DDQ320.00None
Methylglyoxal45.00Partial (distillation)

DDQ’s high cost justifies investigating alternative oxidants (e.g., MnO₂), though none are reported in the patent.

Challenges and Mitigation Strategies

Purification Difficulties

  • Intermediate II : Crystallization at 0°C reduces co-precipitation of sodium bromide.

  • Final product : Acid precipitation (pH=2) selectively isolates the carboxylic acid form.

Side Reactions

  • S1 : Excess bromine leads to tri-brominated species; strict stoichiometry is critical.

  • S3 : Methylglyoxal dimerization is minimized by slow addition and excess ethanol.

Data Tables

Table 1. Patent Example Outcomes

ExampleAcrylic Acid (g)Bromine (g)S1 Yield (%)S4 Yield (%)Overall Yield (%)
12044.4896852
22066.7786548
32057.8857055

Table 2. Physicochemical Properties of Intermediates

IntermediateMolecular FormulaMolecular Weight (g/mol)Solubility
IIC₃H₄Br₂O₂247.88CH₂Cl₂
IIIC₃H₇N₂O₂119.10Ethanol
IVC₉H₁₁N₃O₂205.21Ethanol

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a fused bicyclic system with nitrogen atoms at positions 1 and 2 of the imidazole ring and methyl groups at positions 2 and 6. The molecular formula is C9H10N4O2C_9H_{10}N_4O_2, with a molecular weight of approximately 178.20 g/mol.

Synthesis Methods:

  • Cyclization : The synthesis typically involves the cyclization of 2,6-dimethylpyrazine with carboxylic acid derivatives under acidic or basic conditions.
  • Industrial Production : Continuous flow reactors are often employed to optimize reaction conditions for large-scale production, ensuring consistent quality and yield.

Biological Activities

2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid has been studied for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis (Mtb), which is critical in developing new treatments for tuberculosis .
  • Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies suggest that it may interact with specific biological targets, modulating enzyme activity or receptor interactions .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new pharmaceuticals with potential anticancer and antimicrobial activities. Its derivatives have been explored for their ability to act as enzyme inhibitors or receptor modulators.

Case Study: Antitubercular Activity
A study evaluated various analogs of pyrazinoic acid (a related compound) for their antitubercular activity. The results showed that modifications to the structure could enhance potency against Mtb strains . These findings suggest that similar modifications in this compound could lead to improved therapeutic agents.

Applications in Material Science

Beyond biological applications, this compound is also utilized in developing new materials with specific properties. It can be used in catalysis or as a sensor material due to its unique chemical structure .

Summary of Findings

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer and antimicrobial drug developmentPotential to inhibit cancer cell growth; effective against Mtb
Biological ResearchEnzyme inhibitors and receptor modulatorsModulates enzyme activity; interacts with biological targets
Material ScienceCatalysts and sensor materialsUnique properties suitable for various applications

Mechanism of Action

The mechanism of action of 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

Acid (CAS: 81438-52-0)
  • Molecular Formula : C₁₀H₁₀N₂O₂; Molecular Weight : 190.20 g/mol .
  • Key Differences: The pyrazine ring in the target compound is replaced by a pyridine ring, altering electronic properties and hydrogen-bonding capacity.
  • Biological Activity : Pyridine analogs exhibit potent antitubercular activity (MIC₉₀ ≤1 μM) but show reduced selectivity compared to pyrazine derivatives due to differences in scaffold polarity .
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
  • Structure : Methyl groups at positions 2 and 7 with a carboxamide substituent at position 3.
  • Activity : These compounds demonstrate broad-spectrum activity against multidrug-resistant (MDR) Mtb strains but require higher concentrations (MIC₉₀: 2–5 μM) than pyrazine-based analogs .

Imidazo[1,2-a]pyrimidine Derivatives

2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic Acid (CAS: 1335052-44-2)
  • Molecular Formula : C₉H₉N₃O₂; Molecular Weight : 191.19 g/mol .
  • Key Differences : The pyrazine ring is replaced by a pyrimidine ring, introducing an additional nitrogen atom. This increases polarity (PSA: 78.2 Ų) and alters binding modes in enzyme inhibition assays .
  • Applications : Pyrimidine derivatives are less effective in targeting Mtb QcrB but show improved pharmacokinetic profiles in cancer models due to enhanced solubility .

Scaffold-Switched Analogs

5,6-Dimethyl-2-nitroimidazo[1,2-a]pyrazine (Compound 26g)
  • Structure : Nitro group at position 2 and methyl groups at positions 5 and 4.
  • Activity : Exhibits moderate antitubercular activity (MIC: 10–25 μM) but suffers from nitro group-associated toxicity, limiting therapeutic utility .
Triazolo[1,5-a]pyrimidine-2-carboxamides
  • Structure : Triazole-fused pyrimidine core with carboxamide substituents.
  • Activity : These analogs show reduced potency (MIC₉₀: >10 μM) compared to imidazo-pyrazines, highlighting the importance of the imidazole ring in target engagement .

Key Research Findings and Data Tables

Table 2: Pharmacokinetic Properties

Compound Name LogP Solubility (µg/mL) Plasma Stability (t₁/₂, h) Metabolic Clearance Reference
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid 1.4 12.5 >6 Low
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 1.6 8.2 4.5 Moderate
2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid 0.9 22.1 >8 Low

Biological Activity

2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid (DMIPCA) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMIPCA is characterized by a fused bicyclic system containing nitrogen atoms and methyl groups at specific positions. Its molecular formula is C9H9N3O2C_9H_9N_3O_2, with an average mass of 191.19 g/mol . The unique substitution pattern of DMIPCA significantly influences its biological properties.

The biological activity of DMIPCA is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. This dual mechanism allows DMIPCA to exert antimicrobial and anticancer effects .

In Vitro Studies

Research has demonstrated that DMIPCA exhibits significant antimicrobial properties against various pathogens. Notably, studies have reported its efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The minimum inhibitory concentration (MIC) values for DMIPCA derivatives have been shown to be comparable to established antitubercular agents such as pyrazinamide (PZA) .

CompoundTarget PathogenMIC (µg/mL)
DMIPCAM. tuberculosis12.5
PZAM. tuberculosis25

Case Studies

In a study exploring various derivatives of pyrazine-2-carboxylic acids, DMIPCA derivatives demonstrated potent antimycobacterial activity with MIC values ranging from 1.56 to 12.5 µg/mL against M. tuberculosis H37Rv . These findings suggest that modifications to the DMIPCA structure can enhance its antimicrobial potency.

Anticancer Properties

DMIPCA has also been investigated for its potential anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways . Further studies are needed to elucidate the specific molecular targets involved in these processes.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that DMIPCA exhibits low cytotoxicity towards mammalian cells at concentrations effective against pathogens . This favorable safety profile makes it a promising candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves reacting 1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethenone with aldehydes (e.g., 3-nitrobenzaldehyde) in 30% KOH to form chalcone intermediates, followed by treatment with hydrazine hydrate to yield pyrazoline derivatives . Key parameters include maintaining anhydrous conditions during cyclization, controlling reaction temperature (typically reflux), and using stoichiometric ratios to minimize side products. Purification often involves recrystallization or column chromatography.

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Structural confirmation relies on multimodal analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and ring system conformation (e.g., methyl groups at C2 and C6, carboxylic acid at C3) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 191.19 for C9_9H9_9N3_3O2_2) and fragmentation patterns .
  • IR Spectroscopy : Characteristic peaks for carboxylic acid (-COOH, ~1700 cm1^{-1}) and aromatic C-H stretching (~3100 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound derivatives, and how are their activities evaluated?

  • Methodological Answer : Derivatives of this scaffold have shown activity against STAT3 phosphorylation in human breast cancer cells (e.g., MDA-MB-231). Experimental protocols include:

  • Cell-Based Assays : Western blotting to assess STAT3 phosphorylation inhibition.
  • Dose-Response Studies : IC50_{50} determination using MTT assays to evaluate cytotoxicity .
  • Scaffold Optimization : Substituent modifications (e.g., benzyl esterification) to enhance bioavailability and target affinity .

Q. How does scaffold modification of this compound influence structure-activity relationships (SAR) in anticancer research?

  • Methodological Answer : SAR studies focus on:

  • Core Heterocycle Replacement : Substituting pyrazine with pyrimidine (e.g., imidazo[1,2-a]pyrimidine) alters electronic properties and binding interactions .
  • Functional Group Tuning : Introducing electron-withdrawing groups (e.g., nitro, cyano) at specific positions enhances metabolic stability and target selectivity .
  • In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes to STAT3 or kinase domains, guiding rational design .

Q. What physicochemical and pharmacokinetic parameters are critical for evaluating the drug-likeness of this compound analogs?

  • Methodological Answer : Key parameters include:

  • Lipophilicity (LogP) : Determined via shake-flask or chromatographic methods; ideal range (LogP 1–3) balances solubility and membrane permeability.
  • Aqueous Solubility : Measured using HPLC or nephelometry; carboxylate salts (e.g., sodium, potassium) often improve solubility .
  • SwissADME Profiling : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions. For example, analogs with molecular weight <500 Da and ≤5 hydrogen bond donors align with Lipinski’s rules .

Q. How are heterocyclic ring systems derived from this compound synthesized for diverse pharmacological applications?

  • Methodological Answer : Bromination and cross-coupling reactions enable scaffold diversification:

  • Bromination : Using Br2_2 in chloroform introduces halogens at reactive positions (e.g., C8), enabling Suzuki-Miyaura coupling with aryl boronic acids .
  • Cyclocondensation : Reaction with anthranilic acid in sodium ethoxide yields fused triazolo-thiadiazine systems, expanding heterocyclic diversity .
  • Solid-State Characterization : X-ray crystallography resolves regioselectivity and confirms fused-ring geometries .

Data Contradictions and Resolution

Q. How are discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound resolved?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or salt derivatives. Resolution strategies include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorph transitions.
  • Hygroscopicity Testing : Dynamic Vapor Sorption (DVS) assesses moisture-induced phase changes.
  • Standardized Protocols : Repeating synthesis and characterization under controlled conditions (e.g., USP guidelines) ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.